2S-(1-Tetrahydro-pyrimid-2-onyl)-3-methyl-butanoyl Chloride
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Description
“2S-(1-Tetrahydro-pyrimid-2-onyl)-3-methyl-butanoic acid” is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.20318 . It is categorized under Lopinavir .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydro-pyrimidin-2-one group attached to a 3-methyl-butanoic acid group .Scientific Research Applications
Chemical Modification and Synthesis
Research into the modification of cellulose using ionic liquids as reaction media has shown the versatility of these solvents for chemical synthesis and modification processes. For instance, ionic liquids such as 1-butyl-3-methylimidazolium chloride have been applied in the homogeneous acylation, carbanilation, and silylation of cellulose, allowing for controlled modification under mild conditions (Heinze et al., 2008). This suggests a potential application area for the compound in modifying biopolymers or in reactions facilitated by ionic liquids.
Polysaccharide Ion Gels and Sustainable Materials
The fabrication of polysaccharide ion gels using ionic liquids, with further conversion into value-added sustainable materials, is another area of significant research interest. Ionic liquids such as 1-butyl-3-methylimidazolium chloride have been extensively used to dissolve various polysaccharides, leading to the development of materials characterized by unique properties (Takada & Kadokawa, 2015). This could imply applications for the compound in materials science, particularly in the development of new materials with applications ranging from drug delivery to sustainable packaging.
Pharmacological Synthesis
In pharmacological research, the synthesis of compounds with anti-inflammatory properties from tetrahydropyrimidine derivatives illustrates the importance of specific chemical scaffolds in drug development (Gondkar, Deshmukh, & Chaudhari, 2013). The detailed synthesis and characterization of these derivatives underscore the relevance of pyrimidine in developing therapeutics, suggesting that related compounds, including the one , may have utility in synthesizing new pharmacological agents.
properties
IUPAC Name |
(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-6(2)7(8(10)13)12-5-3-4-11-9(12)14/h6-7H,3-5H2,1-2H3,(H,11,14)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUOJBKULXTCRU-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)Cl)N1CCCNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)Cl)N1CCCNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652678 |
Source
|
Record name | (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2S-(1-Tetrahydro-pyrimid-2-onyl)-3-methyl-butanoyl Chloride | |
CAS RN |
192800-77-4 |
Source
|
Record name | (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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